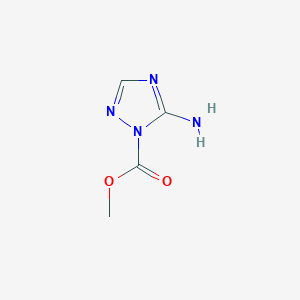
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification . Industrial production methods typically involve multi-step reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The amino group can participate in substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include formaldehyde, methanol, and barium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: This compound shares a similar triazole ring structure but differs in its functional groups.
1,2,4-Triazole derivatives: These compounds have various substitutions on the triazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
methyl 5-amino-1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)8-3(5)6-2-7-8/h2H,1H3,(H2,5,6,7) |
InChI Key |
HOKHLANVBBUNIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=NC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















